N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic small molecule with the molecular formula C₂₇H₂₅ClN₄O₃ and a molecular weight of 489.0 g/mol . Its structure features:
- A central 1H-imidazole-4-carboxamide core.
- A 3-chloro-2-methylphenyl substituent attached to the carboxamide group.
- A benzyl group at the imidazole’s 1-position, further substituted with a 2-(3-methoxyphenyl)acetamido moiety via a para-substituted phenyl linker. The compound’s SMILES representation is COc1ccc(CC(=O)Nc2ccc(Cn3cnc(C(=O)Nc4cccc(Cl)c4C)c3)cc2)cc1, highlighting its methoxy, chloro-methylphenyl, and acetamido functional groups .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-18-23(28)7-4-8-24(18)31-27(34)25-16-32(17-29-25)15-19-9-11-21(12-10-19)30-26(33)14-20-5-3-6-22(13-20)35-2/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTVPHSABYXJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxamide group and the aromatic substituents. Common reagents used in these reactions include various chlorinating agents, methylating agents, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including infections and cancers.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations:
Core Heterocycle : While the target compound uses an imidazole core, others like and employ benzimidazole , which enhances aromaticity and may influence binding affinity .
The chloro-methylphenyl substituent is distinct from the dimethoxyphenyl groups in , which may alter steric hindrance and electronic effects.
Functional Groups : The acetamido linker in the target compound differs from the hydrazinecarboxamide in and furanamide in , affecting metabolic stability and target selectivity.
Bioactivity and Target Correlations
Evidence from bioactivity clustering studies suggests that structural similarities strongly correlate with shared modes of action . For example:
- Imidazole/benzimidazole derivatives often target cytochrome P450 enzymes or kinases due to their nitrogen-rich aromatic cores.
- The 3-methoxyphenyl group in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) , as seen in analogs with similar substituents .
Biological Activity
N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and multiple aromatic groups, suggest varied biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN4O2
- Molecular Weight : 356.8 g/mol
The compound features an imidazole core linked to various functional groups that enhance its biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Central heterocyclic structure |
| Chlorine Atom | Substituent that may influence receptor binding |
| Methoxy Group | Potential for increased lipophilicity |
| Acetamido Linkage | Enhances solubility and biological activity |
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action likely involves the modulation of specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival.
Case Study: In Vitro Antitumor Activity
A study conducted by Walid Fayad (2019) screened various compounds for their effects on multicellular spheroids, revealing that this particular compound induced apoptosis in cancer cell lines. The findings highlighted its potential as a novel anticancer agent with the following characteristics:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer)
- IC50 Values :
- A549: 7.01 ± 0.60 µM
- MCF-7: 8.55 ± 0.35 µM
- HCT116: 14.31 ± 0.90 µM
The compound's biological activity may be attributed to its ability to interact with various cellular pathways:
- Inhibition of Kinases : It may inhibit specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : The compound has shown potential to trigger apoptotic pathways in cancer cells.
- Modulation of Gene Expression : It may affect the expression of genes related to tumor growth and metastasis.
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Blocks signaling pathways critical for survival |
| Apoptosis Induction | Triggers programmed cell death in malignant cells |
| Gene Expression Modulation | Alters transcription factors linked to tumor growth |
Research Findings
Recent advancements in drug design have emphasized the importance of compounds like this compound as potential therapeutic agents. Studies have focused on optimizing its synthesis and evaluating its pharmacokinetic properties.
Synthesis Optimization
The synthesis typically involves multiple steps, with recent studies exploring continuous flow synthesis techniques to enhance yield and purity.
Pharmacokinetic Studies
Research has also been directed towards understanding the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing its viability as a therapeutic agent.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?
Methodological Answer: The synthesis involves sequential coupling and functionalization steps. A representative pathway includes:
Amide Coupling: Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM at 0–5°C to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 9:3) .
Purification: Wash organic layers with HCl, NaHCO₃, and brine to remove unreacted reagents. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure .
Characterization:
- NMR: Record ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon backbones.
- Mass Spectrometry: Use high-resolution MS to verify molecular weight.
- Elemental Analysis: Ensure calculated and observed values align within 0.5% .
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose | Key Observations |
|---|---|---|---|
| 1 | TBTU, DCM, 0–5°C | Coupling | Intermediate confirmed by TLC (Rf = 0.4) |
| 2 | NaHCO₃ wash | Purification | Removes acidic impurities |
| 3 | Column chromatography | Isolation | Eluent: Hexane/EtOAC (gradient) |
Q. How is structural integrity validated post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- X-ray Crystallography: Resolve 3D structure if single crystals are obtained (e.g., via slow evaporation in isopropyl alcohol) .
- Spectroscopic Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, the ¹H NMR of the imidazole ring protons typically appears at δ 7.4–8.2 ppm .
Advanced Research Questions
Q. How can low yields in the amide coupling step be addressed?
Methodological Answer: Optimize reaction parameters systematically:
- Solvent Selection: Test polar aprotic solvents (e.g., DMF, THF) for improved reagent solubility .
- Catalyst Screening: Compare TBTU with HATU or EDCI for efficiency .
- Temperature Control: Maintain strict low-temperature conditions (0–5°C) to suppress hydrolysis of active intermediates .
Data Contradiction Example:
If TLC shows unreacted starting material, increase coupling agent equivalents or extend reaction time. Re-purify using preparative HPLC if side products persist .
Q. How to resolve discrepancies between experimental and predicted NMR spectra?
Methodological Answer:
Purity Check: Re-analyze via TLC/HPLC to rule out impurities.
2D NMR: Perform HSQC or HMBC to assign ambiguous signals (e.g., overlapping aromatic protons) .
Dynamic Effects: Consider tautomerism in the imidazole ring, which may shift proton environments .
Q. What computational strategies predict biological target engagement?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to model interactions with kinases or GPCRs. Align with reported poses of similar imidazole derivatives (e.g., 9c in shows a binding score of −9.2 kcal/mol) .
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using MOE or Schrödinger .
Q. How to design stability studies for hygroscopic intermediates?
Methodological Answer:
- Stress Testing: Expose the compound to 40°C/75% RH for 14 days and monitor degradation via HPLC.
- Protection Strategies: Store intermediates under inert gas (N₂/Ar) and use molecular sieves during synthesis .
Q. What methods confirm regioselectivity in chlorination steps?
Methodological Answer:
- Isotopic Labeling: Introduce ³⁶Cl via SOCl₂ and track incorporation via radio-TLC .
- X-ray Analysis: Resolve the chlorinated intermediate’s structure to confirm substitution at the 3-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
